molecular formula C10H8FNO B1591933 6-Fluoro-4-methoxyquinoline CAS No. 61293-17-2

6-Fluoro-4-methoxyquinoline

Cat. No.: B1591933
CAS No.: 61293-17-2
M. Wt: 177.17 g/mol
InChI Key: WCJDENBNMSTOGC-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxyquinoline is a chemical substance used in scientific research. It has a CAS Number of 61293-17-2 and a molecular weight of 177.18 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8FNO . The InChI code for this compound is 1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.18 .

Scientific Research Applications

Synthesis and Drug Discovery

  • Halogenated quinolines, including those derived from 6-fluoro-4-methoxyquinoline, are essential in antimicrobial drug discovery. The synthesis of these compounds, such as 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline, provides key building blocks for antibiotic development (Flagstad et al., 2014).

Fluorescence Applications

  • 6-Methoxyquinoline exhibits strong fluorescence in a wide pH range, making it a potential candidate for biomedical analysis. Its fluorescence properties vary with pH, which can be used for calculating rates and equilibria of proton exchange in the excited state (Schulman et al., 1974).
  • It also shows a time-dependent fluorescence shift in fluid ethanol solutions, which is valuable for studies in chemical physics (Ikeyama et al., 1983).
  • The compound can serve as a sensor for detecting chloride ions in aqueous media due to its fluorescence quenching properties (Mehata & Tripathi, 2002).

Chemical Analysis and Probing

  • In spectroscopic studies, 6-methoxyquinoline's solvatochromic shift of absorption and fluorescence spectra helps estimate dipole moments in different states, useful for understanding molecular properties (Varma et al., 2013).
  • The compound's interaction with anionic sodium dodecylsulfate micelles has been studied, using its fluorescence sensitivity to probe different environments, which is significant in understanding surfactant behavior (Varma & Pant, 2016).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 6-Fluoro-4-methoxyquinoline can be found online . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Biochemical Analysis

Cellular Effects

Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

A study on a similar compound, 6-fluoro, 4-hydroxy, 2-methylquinoline, revealed a mix of static and dynamic fluorescence quenching mechanisms when interacting with titanium oxide nanoparticles

Dosage Effects in Animal Models

The effects of different dosages of 6-Fluoro-4-methoxyquinoline in animal models have not been reported in the literature. Studies on other quinolones have shown that dosage can significantly impact their effects , suggesting that similar studies on this compound could yield important insights.

Subcellular Localization

The subcellular localization of this compound is not known. Determining the subcellular localization of a compound can provide important insights into its function and activity. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

6-fluoro-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJDENBNMSTOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613278
Record name 6-Fluoro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61293-17-2
Record name 6-Fluoro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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